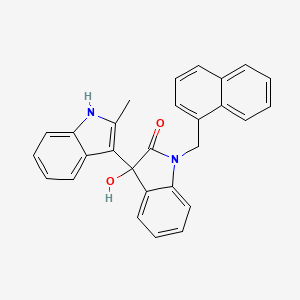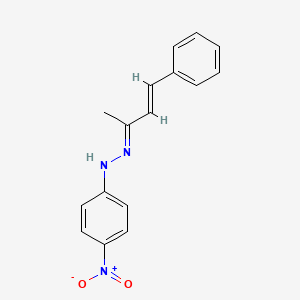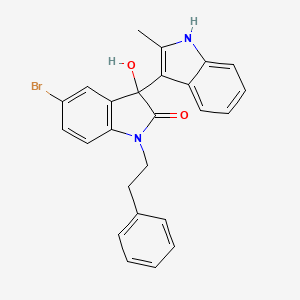![molecular formula C15H12F4O3 B11560967 2-(2,2,3,3-Tetrafluorocyclobutyl)-3a',4',7',7a'-tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B11560967.png)
2-(2,2,3,3-Tetrafluorocyclobutyl)-3a',4',7',7a'-tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione typically involves multiple steps. One common approach is the cycloaddition reaction, where a donor-acceptor cyclopropane reacts with a suitable partner under specific conditions. For example, a Brønsted acid-catalyzed domino ring-opening cyclization transformation can be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: An inactive cyclopropyl analog of valproic acid, used in the synthesis of central nervous system-active compounds.
Cycloalkanes: Compounds with similar ring structures, used to study ring strain and stability.
Uniqueness
What sets 2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione apart is its spirocyclic structure, which imparts unique chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C15H12F4O3 |
|---|---|
Molecular Weight |
316.25 g/mol |
IUPAC Name |
2'-(2,2,3,3-tetrafluorocyclobutyl)spiro[4-oxatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C15H12F4O3/c16-14(17)4-8(15(14,18)19)7-3-13(7)5-1-2-6(13)10-9(5)11(20)22-12(10)21/h1-2,5-10H,3-4H2 |
InChI Key |
WILPAPVUDZVAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C3C=CC2C4C3C(=O)OC4=O)C5CC(C5(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11560897.png)
![ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B11560901.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11560906.png)
![methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560908.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11560917.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11560918.png)

![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11560926.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11560928.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,5-dimethylphenyl)butanamide](/img/structure/B11560929.png)

![5-Amino-3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11560942.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B11560950.png)
